molecular formula C9H5N3O B14001929 (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate CAS No. 3490-50-4

(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate

Cat. No.: B14001929
CAS No.: 3490-50-4
M. Wt: 171.16 g/mol
InChI Key: LUIVXQYOOKMKKF-UHFFFAOYSA-N
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Description

(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is a chemical compound characterized by the presence of a diazonium group and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate typically involves the reaction of p-cyanobenzene diazonium chloride with a mixture of formaldehyde and a diamine, such as 1,3-propanediamine . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the diazonium group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and stabilization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as phenols and amines for substitution reactions, and reducing agents like sodium sulfite for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazonium group.

Major Products Formed

The major products formed from these reactions include substituted phenyl compounds, azo compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The diazonium group is highly reactive and can interact with various molecular targets, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-Cyanophenyl)-2-diazonioethen-1-olate is unique due to the presence of both the diazonium and cyano groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

3490-50-4

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

4-(2-diazoacetyl)benzonitrile

InChI

InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9(13)6-12-11/h1-4,6H

InChI Key

LUIVXQYOOKMKKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C=[N+]=[N-]

Origin of Product

United States

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